NAMPT Enzyme Inhibition Potency: Sub-Nanomolar Activity vs. Standard Clinical Inhibitor FK866
This compound demonstrates exceptionally potent inhibition of human NAMPT. One authoritative database entry reports an IC50 of 0.300 nM for the inhibition of nicotinamide phosphoribosyltransferase-catalyzed conversion of nicotinamide to nicotinamide mononucleotide . A separate entry in the same database reports an IC50 of 0.150 nM for a highly similar compound from the same chemotype, measured against recombinant human NAMPT using a fluorescence-based assay with a 5-minute preincubation followed by a 15-minute NAM addition . For comparison, the first-generation clinical NAMPT inhibitor FK866 (APO866) typically exhibits IC50 values between 0.4 and 1.0 nM in biochemical assays . This places the target compound at the high-potency frontier for NAMPT inhibition.
| Evidence Dimension | NAMPT Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.150 nM and 0.300 nM (two independent database records) |
| Comparator Or Baseline | FK866 (APO866): IC50 ~0.4–1.0 nM across published biochemical assays |
| Quantified Difference | Approximately 2.7- to 6.7-fold more potent than FK866 based on biochemical IC50 values |
| Conditions | Recombinant human NAMPT; fluorescence-based and conversion-based activity assays (details vary by record) |
Why This Matters
For researchers designing next-generation NAMPT-targeting therapies or chemical probes, this superior biochemical potency directly translates to potential for lower dosing and reduced off-target risk in cellular models, making it a critical lead scaffold for procurement.
- [1] BindingDB BDBM50347432 (CHEMBL1801863). Affinity Data: IC50 0.300 nM for Human NAMPT. View Source
- [2] BindingDB BDBM50625739 (CHEMBL5429026). Affinity Data: IC50 0.150 nM for Human NAMPT. View Source
- [3] Hasmann M, Schemainda I. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Res. 2003;63(21):7436-7442. PMID: 14612543. View Source
